
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a derivative of N-(arylpiperazinyl)acetamide, which is a class of compounds known for their affinity to various receptors such as serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. These compounds have been synthesized and biologically evaluated to determine their potential as ligands for these receptors, which could have implications for their use in treating disorders related to these neurotransmitter systems. For instance, compounds with potent dual 5-HT6/D2 receptors ligand activity have been identified, suggesting the therapeutic potential of these derivatives in neuropsychiatric conditions .
Synthesis Analysis
The synthesis of related N-(arylpiperazinyl)acetamide derivatives involves multiple steps, including reduction, acetylation, ethylation, and condensation. One such compound was synthesized with an overall yield of 77%, and improvements in the synthesis process were also explored. For example, a one-pot procedure for reduction and acetylation was developed, yielding an intermediate with 85% yield. Additionally, in the ethylation step, sodium hydride was replaced by potassium hydroxide, and acetone was used as a solvent with bromoethane as the ethylating agent, which proved to be more convenient and cost-effective. The final product achieved a purity of over 99% by HPLC, indicating the effectiveness of the synthesis process .
Molecular Structure Analysis
While the specific molecular structure of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide is not detailed in the provided papers, related compounds have been structurally characterized using various analytical techniques. For example, the structure of N-(2-(trimethylsilyloxy)phenyl)acetamide and its silylated derivatives were investigated using NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods. These techniques provide detailed information about the molecular structure, which is crucial for understanding the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-(arylpiperazinyl)acetamide derivatives are crucial for obtaining the desired compounds with high purity and yield. The reactions include the use of chlorotrimethylsilane for silylation and chloro(chloromethyl)dimethylsilane for transsilylation, as demonstrated in the synthesis of related compounds. These reactions are part of the process to modify the chemical structure and enhance the desired properties of the final product .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(arylpiperazinyl)acetamide derivatives are influenced by their molecular structure. The synthesis process aims to achieve compounds with high purity, as evidenced by HPLC analysis, which is essential for their biological activity. The properties such as solubility, stability, and reactivity are determined by the functional groups present in the molecule and are critical for the compound's application in pharmaceuticals .
科学的研究の応用
Radiosynthesis and Imaging Applications
- Radioligand Development for PET Imaging : Compounds similar to the specified chemical have been developed as radioligands for positron emission tomography (PET) imaging. For instance, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives designed for fluorine-18 labeling, have been reported for selective imaging of the translocator protein (18 kDa) with PET. These developments underscore the potential for using structurally related compounds in neuroimaging and the study of neuroinflammation (Dollé et al., 2008).
Anticancer, Anti-Inflammatory, and Analgesic Activities
- Development of Therapeutic Agents : Synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives has demonstrated potential anticancer, anti-inflammatory, and analgesic properties. These compounds show promise for further development into therapeutic agents, highlighting a potential area of application for structurally related compounds (Rani et al., 2014).
Chemoselective Synthesis
- Intermediate for Antimalarial Drugs : N-(2-Hydroxyphenyl)acetamide, an intermediate structurally similar to the specified compound, has been synthesized for the complete natural synthesis of antimalarial drugs. This application demonstrates the potential utility of related compounds in the synthesis of important medicinal compounds (Magadum & Yadav, 2018).
Metal Ion Recognition and Fluorescence Probing
- Fluoroionophore Development : Studies on diamine-salicylaldehyde (DS) derivatives for the development of fluoroionophores capable of metal ion recognition have shown that similar compounds can specifically chelate metal ions such as Zn+2. This application is crucial for the development of molecular probes and sensors in biochemical and environmental analysis (Hong et al., 2012).
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33FN4O2/c1-31(2)24-12-8-22(9-13-24)27(20-30-28(34)21-35-26-14-10-23(29)11-15-26)33-18-16-32(17-19-33)25-6-4-3-5-7-25/h3-15,27H,16-21H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJSHMMAKPLTHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)F)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2553781.png)
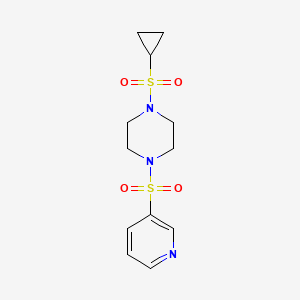
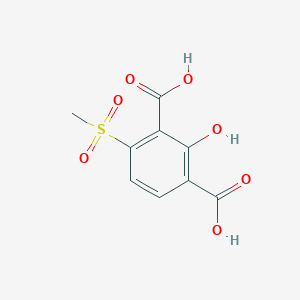
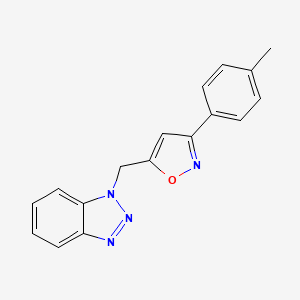
![2-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2553790.png)

![3-fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide](/img/structure/B2553792.png)
![N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2553795.png)


![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2553798.png)
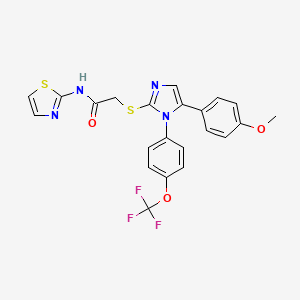
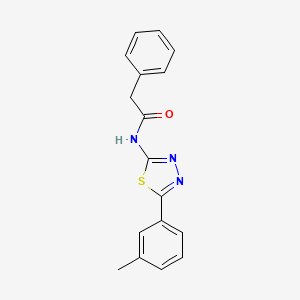
![2-((3-chlorobenzyl)thio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2553802.png)